molecular formula C10H12BrNO B1267043 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone CAS No. 37904-72-6

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Cat. No.: B1267043
CAS No.: 37904-72-6
M. Wt: 242.11 g/mol
InChI Key: YWNKTZFJKMGVRP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: is an organic compound with the molecular formula C10H12BrNO . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone typically involves the bromination of 1-(4-(dimethylamino)phenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone involves its ability to act as an electrophile in various chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-chloroacetophenone

Comparison: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties to the molecule. This makes it more reactive in certain types of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-bromo-1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKTZFJKMGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191334
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-72-6
Record name 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenacyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BDAPE interact with cytosine modifications, and what are the downstream effects that make it suitable for analysis?

A1: BDAPE reacts with cytosine moieties in DNA through a nucleophilic substitution reaction. The bromine atom on BDAPE acts as a leaving group, allowing the nucleophilic nitrogen atom of cytosine (and its modified forms like 5-mC, 5-hmC, etc.) to attack and form a stable covalent bond. []

  1. Improved Chromatography: The addition of the BDAPE moiety enhances the hydrophobicity of the cytosine modifications, significantly improving their separation during liquid chromatography. []
  2. Increased Detection Sensitivity: The derivatized cytosine modifications exhibit increased ionization efficiency during electrospray ionization mass spectrometry (ESI-MS), leading to higher detection sensitivity. []

Q2: What are the analytical advantages of using BDAPE for quantifying cytosine modifications in biological samples?

A2: The study successfully utilized the BDAPE derivatization method to quantify 5-mC, 5-hmC, 5-foC, and 5-caC in genomic DNA extracted from human colorectal carcinoma (CRC) tissues and adjacent normal tissues. [] This showcases the method's applicability for complex biological samples. The high sensitivity achieved with BDAPE derivatization allowed for the detection and quantification of even the low-abundance cytosine modifications like 5-foC and 5-caC, which are often challenging to measure. []

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